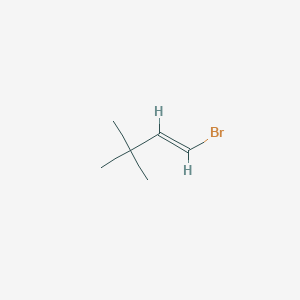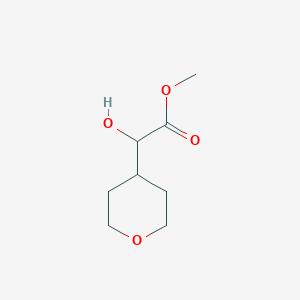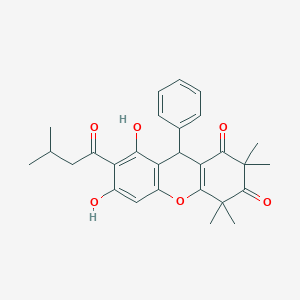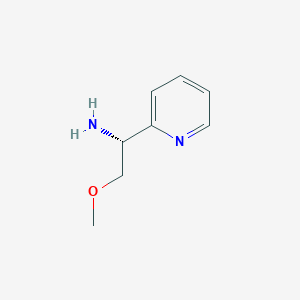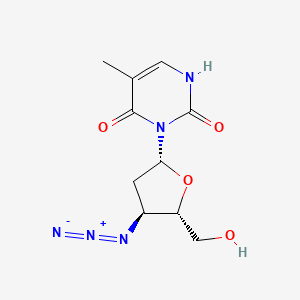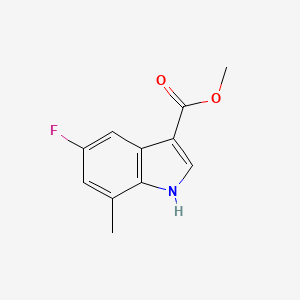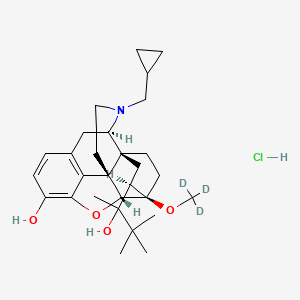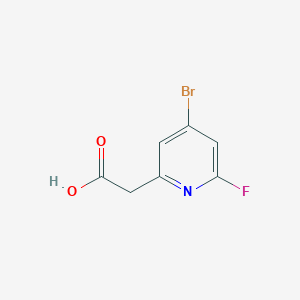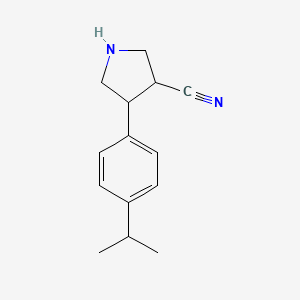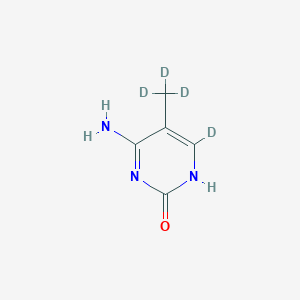
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is a deuterated derivative of a pyrimidine compound. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one typically involves the deuteration of a precursor pyrimidine compound. Deuteration can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst.
Chemical Exchange: Using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes, where the precursor compound is exposed to deuterium gas under controlled conditions to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and materials.
Mécanisme D'action
The mechanism of action of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, leading to altered biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-5-methyl-1H-pyrimidin-2-one: A non-deuterated analog.
4-amino-6-chloro-5-methyl-1H-pyrimidin-2-one: A chlorinated derivative.
4-amino-5-(trideuteriomethyl)-1H-pyrimidin-2-one: A partially deuterated analog.
Uniqueness
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is unique due to its high level of deuteration, which can significantly impact its chemical and biological properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
129.15 g/mol |
Nom IUPAC |
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
Clé InChI |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=O)N1)N)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CNC(=O)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-[13C5]Xylose](/img/structure/B13442157.png)


